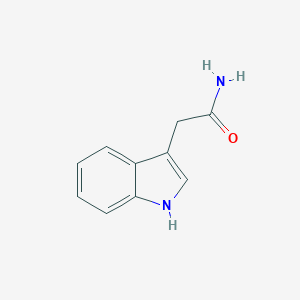

Indole-3-acetamide

概要

説明

Indole-3-acetamide is an organic compound that serves as an intermediate in the biosynthesis of indole-3-acetic acid, a well-known plant hormone. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound plays a crucial role in plant growth and development by acting as a precursor to indole-3-acetic acid.

作用機序

Target of Action

Indole-3-acetamide (IAM) primarily targets plant cells and microorganisms . In plants, IAM is converted into the major plant auxin indole-3-acetic acid (IAA) by the enzyme AMI1 . IAA is a crucial plant hormone that regulates almost all aspects of plant growth and development . In microorganisms, IAM plays a significant role in growth, development, and even plant interaction .

Mode of Action

IAM interacts with its targets by being converted into IAA. This conversion is catalyzed by the enzyme AMI1 . IAA then binds to hormone receptors in plant cells to form complexes that recognize hormone signals . This triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes . In microorganisms, IAA can act as a signaling molecule, having a direct effect on microbial physiology .

Biochemical Pathways

IAM is involved in the this compound pathway, one of the main biosynthesis pathways of IAA . In this two-step pathway, tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase (IaaM). In the second step, IAM is converted to IAA by an IAM hydrolase (IaaH) . This pathway is part of a network of IAA biosynthesis, interacting with other pathways through common key genes .

Pharmacokinetics

It is known that iam is converted into iaa in both plants and microorganisms . This conversion is crucial for IAM’s bioavailability and its ability to exert its effects.

Result of Action

The conversion of IAM to IAA results in various molecular and cellular effects. In plants, IAA regulates cell division, elongation, fruit development, and senescence . It also increases plant protection against external stress . In microorganisms, IAA can promote growth and development and influence interactions with plants .

Action Environment

The action of IAM can be influenced by environmental factors. For instance, the conversion of IAM to IAA can be affected by the presence of other microorganisms . Additionally, the effects of IAM and its derivative IAA on plant growth and development can be influenced by various biotic and abiotic factors .

生化学分析

Biochemical Properties

IAM is converted into IAA by the enzyme tryptophan-2-monooxygenase (IaaM), encoded by the iaaM gene . This conversion is part of the indole-3-acetamide pathway, one of the five pathways of IAA biosynthesis in microorganisms . IAM interacts with key enzymes and proteins in these pathways, influencing their activity and the overall production of IAA .

Cellular Effects

IAM plays a crucial role in cellular processes, particularly in growth and development. As a precursor to IAA, it indirectly influences cell division, elongation, fruit development, and senescence . IAM’s influence on cell function extends to cell signaling pathways, gene expression, and cellular metabolism, all of which are impacted by the levels of IAA in the cell .

Molecular Mechanism

IAM exerts its effects at the molecular level primarily through its conversion to IAA. The enzyme tryptophan-2-monooxygenase catalyzes this conversion, and the resulting IAA then binds to various biomolecules, influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of IAM can change over time in laboratory settings. While specific data on IAM’s stability and degradation are limited, it’s known that the conversion of IAM to IAA is a critical step in IAA biosynthesis . Any changes in IAM levels over time would therefore have a direct impact on IAA production and, consequently, on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of IAM in animal models are limited, research on IAA (the product of IAM conversion) suggests that different dosages can have varying effects High doses of IAA, for example, have been associated with adverse effects

Metabolic Pathways

IAM is involved in the this compound pathway, one of the primary pathways for IAA biosynthesis . This pathway involves several enzymes and cofactors, and IAM’s role as an intermediate means it can influence metabolic flux and metabolite levels within this pathway .

Transport and Distribution

Given IAM’s role in IAA biosynthesis, it’s likely that its distribution is closely linked to the locations of the enzymes and proteins involved in this pathway .

Subcellular Localization

Research suggests that IAM is primarily located in the cytoplasm . This localization may be related to the locations of the enzymes involved in its conversion to IAA .

準備方法

Synthetic Routes and Reaction Conditions: Indole-3-acetamide can be synthesized through several methods. One common approach involves the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial fermentation. Certain bacteria, such as Paenibacillus polymyxa, can produce this compound through the indole-3-pyruvic acid pathway. This method is advantageous due to its cost-effectiveness and environmental sustainability.

化学反応の分析

Types of Reactions: Indole-3-acetamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to indole-3-acetic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield indole-3-ethanol.

Substitution: The amide group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Indole-3-acetic acid.

Reduction: Indole-3-ethanol.

Substitution: Various substituted indole derivatives.

科学的研究の応用

Auxin Biosynthesis

Indole-3-acetamide as a Precursor

this compound is recognized as a precursor in the biosynthesis of indole-3-acetic acid (IAA), a vital plant hormone that regulates growth and development. Research has shown that IAM can be converted into IAA through specific enzymatic pathways involving enzymes such as this compound hydrolase (IAMH) .

Genetic Studies

Studies utilizing CRISPR/Cas9 technology have identified IAMH genes in Arabidopsis thaliana, indicating the important role of IAM in auxin biosynthesis . The disruption of IAMH genes results in resistance to IAM, suggesting that IAM does not play a major role under normal growth conditions but may be crucial under stress .

Pharmacological Applications

Antihyperglycemic Properties

Recent studies have synthesized various this compound derivatives, which have been screened for their antihyperglycemic and antioxidant activities. These compounds demonstrated significant inhibition of the α-amylase enzyme, with IC50 values comparable to standard antihyperglycemic drugs . This positions IAM derivatives as potential candidates for managing diabetes.

Gut Microbiota Interaction

IAM has been shown to influence gut microbiota composition and functionality. A study highlighted that gut microbiota regulated by Lactobacillus plantarum increased serum levels of IAM, which activated the aryl hydrocarbon receptor (AhR) and ameliorated alcoholic liver injury in cell models . This suggests therapeutic potential for IAM in metabolic disorders linked to gut health.

Environmental Biotechnology

Biodegradation of Pollutants

IAM is involved in microbial pathways that can degrade environmental pollutants. For instance, certain Streptomyces species can convert tryptophan into IAA via IAM, which indicates that these bacteria might play a role in bioremediation strategies . The ability of Alcaligenes faecalis to utilize IAM for the degradation of chlorinated phenoxyacetic acids further illustrates its potential in environmental applications .

Case Studies and Research Findings

類似化合物との比較

- Indole-3-acetic acid

- Indole-3-pyruvic acid

- Indole-3-acetonitrile

- Indole-3-ethanol

生物活性

Indole-3-acetamide (IAM) is an important compound in plant biology and medicinal chemistry, recognized primarily for its role as an auxin precursor in various biological processes. This article explores the biological activities of IAM, focusing on its synthesis, enzymatic conversion, and potential applications in agriculture and medicine.

1. Chemical Structure and Synthesis

This compound is derived from indole-3-acetic acid (IAA), a well-known plant hormone. The synthesis of IAM typically involves the amidation of indole-3-acetic acid with ammonia or amines under specific conditions. Recent studies have reported the synthesis of various indole-3-acetamides through coupling reactions with substituted anilines, yielding compounds with diverse biological activities .

2.1 Antihyperglycemic and Antioxidant Properties

Research has demonstrated that indole-3-acetamides exhibit significant antihyperglycemic effects by inhibiting the enzyme α-amylase. A study synthesized 24 derivatives of this compound, revealing IC50 values for α-amylase inhibition ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM, with the most active compound showing comparable efficacy to the standard drug acarbose . Additionally, these compounds displayed antioxidant activities, scavenging free radicals effectively in assays such as DPPH and ABTS .

| Compound | IC50 (α-Amylase) | DPPH Scavenging | ABTS Scavenging |

|---|---|---|---|

| IAM-15 | 1.09 ± 0.11 μM | 0.35 ± 0.1 μM | 0.81 ± 0.25 μM |

| IAM-24 | 2.84 ± 0.1 μM | 2.19 ± 0.08 μM | 2.75 ± 0.03 μM |

2.2 Antimicrobial Activity

Indole-3-acetamido-polyamines have been investigated for their antimicrobial properties, particularly as enhancers of existing antibiotics like doxycycline against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . These compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µM with minimal cytotoxicity, indicating their potential as antibiotic adjuvants.

3. Enzymatic Conversion and Role in Auxin Biosynthesis

This compound is catalyzed by specific enzymes known as this compound hydrolases (IaaH), which convert IAM to IAA, thus playing a crucial role in auxin biosynthesis in plants . The enzyme IaaH has been characterized in several bacterial species and is essential for the production of IAA from IAM, highlighting its significance in plant growth regulation.

4. Impact on Plant Development

Studies have shown that elevated levels of IAM can negatively affect plant growth by inhibiting seed development and affecting transcriptional regulation . For instance, research on Arabidopsis thaliana revealed that accumulation of IAM led to stress responses and reduced seed size, suggesting that IAM acts as a growth repressor compared to IAA .

5.1 this compound in Stress Responses

A study indicated that IAM accumulation stimulates abscisic acid (ABA) biosynthesis during stress conditions, linking it to plant resilience mechanisms . This relationship underscores the dual role of IAM as both a precursor for auxin and a modulator of stress-related pathways.

5.2 Genetic Studies on Auxin Biosynthesis

Genetic manipulation studies involving CRISPR/Cas9 technology have identified key genes responsible for IAM metabolism in Arabidopsis, revealing insights into its role in auxin signaling pathways . The disruption of these genes resulted in altered responses to IAM treatment, providing a clearer understanding of its biological functions.

特性

IUPAC Name |

2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAMBXDOGPRZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236686 | |

| Record name | Indoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

879-37-8 | |

| Record name | Indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indole-3-acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDOLEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SEW65XW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 151 °C | |

| Record name | Indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。